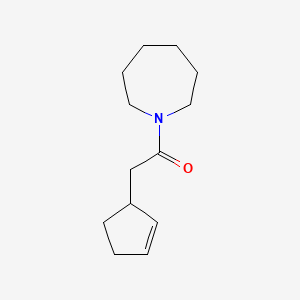![molecular formula C15H22N2O2 B7515611 2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7515611.png)
2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone, also known as CPI-169, is a small molecule inhibitor of the bromodomain and extraterminal (BET) family of proteins. BET proteins play a crucial role in regulating gene expression and are involved in various cellular processes such as cell growth, differentiation, and inflammation. The inhibition of BET proteins has shown promising results in preclinical studies for the treatment of cancer, inflammatory diseases, and other disorders.
Mecanismo De Acción
BET proteins are involved in the regulation of gene expression through their ability to bind to acetylated lysine residues on histones, which are important components of chromatin. By inhibiting the binding of BET proteins to chromatin, 2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone disrupts the expression of genes involved in cell growth and survival, leading to cell death and inhibition of tumor growth.
Biochemical and Physiological Effects
2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone has been shown to inhibit the expression of several oncogenes and cytokines involved in cancer progression and inflammation. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone has demonstrated anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in preclinical models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone has several advantages for laboratory experiments, including its high potency and selectivity for BET proteins. It also has good pharmacokinetic properties, making it suitable for in vivo studies. However, 2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone has some limitations, including its relatively low solubility and stability, which can affect its bioavailability and potency.
Direcciones Futuras
There are several future directions for the research and development of 2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone. One potential application is in the treatment of cancer, either as a monotherapy or in combination with other anticancer agents. Further studies are needed to determine the optimal dosing and treatment schedule for 2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone in different types of cancer. Another potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Future studies should focus on the efficacy and safety of 2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone in preclinical models of these diseases. Finally, there is a need for the development of more potent and selective BET inhibitors with improved pharmacokinetic properties and reduced toxicity.
Métodos De Síntesis
The synthesis of 2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone involves several steps, starting with the reaction of cyclopentadiene with maleic anhydride to form a Diels-Alder adduct. The adduct is then converted to the corresponding alcohol, which is further transformed into the desired ketone using standard organic chemistry techniques. The final step involves the introduction of the piperazine moiety through a coupling reaction with the appropriate amine.
Aplicaciones Científicas De Investigación
2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone has been extensively studied in preclinical models for its potential therapeutic applications. In cancer research, 2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone has shown promising results in inhibiting the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. It has also been shown to enhance the efficacy of other anticancer agents such as chemotherapy and immunotherapy.
Propiedades
IUPAC Name |
2-cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c18-14(11-12-3-1-2-4-12)16-7-9-17(10-8-16)15(19)13-5-6-13/h1,3,12-13H,2,4-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESMDSHEXKUVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[methoxy(methyl)amino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7515535.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide](/img/structure/B7515542.png)





![2-[(3,4-Dimethylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515577.png)
![(2,6-Dimethylmorpholin-4-yl)-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7515587.png)
![N-[1-(1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B7515591.png)
![(2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515600.png)
![Azepan-1-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515604.png)

